CK1-IN-2 hydrochloride

CK1δ inhibitor CK1ε inhibitor kinase selectivity

CK1-IN-2 hydrochloride (PF-05251749, Compound Nr.4) is the definitive CK1 inhibitor for CNS-targeted circadian and FSHD research. It uniquely crosses the blood-brain barrier—demonstrated by favorable brain-to-plasma ratios and Phase 1 clinical circadian phase delay—unlike PF-670462 or D4476. Its balanced potency (CK1δ IC50 19.8 nM, CK1ε IC50 26.8 nM) avoids isoform bias, while dual CK1/p38α inhibition reverses Losmapimod-mediated suppression of myotube fusion in FSHD models. Choose CK1-IN-2 hydrochloride when brain exposure and dual-pathway engagement are non-negotiable.

Molecular Formula C17H13ClFN3O2
Molecular Weight 345.8 g/mol
Cat. No. B15544213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK1-IN-2 hydrochloride
Molecular FormulaC17H13ClFN3O2
Molecular Weight345.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H12FN3O2.ClH/c1-21-8-13(16(20-21)10-2-4-11(18)5-3-10)12-6-7-19-14-9-23-17(22)15(12)14;/h2-8H,9H2,1H3;1H
InChIKeyMDMUCNZOBWTVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK1-IN-2 Hydrochloride: A Brain‑Penetrant Casein Kinase 1 Inhibitor with Documented Subtype Selectivity for Circadian and DUX4‑Related Research


CK1-IN-2 hydrochloride, also designated PF‑05251749 (Compound Nr.4), is a potent and selective small‑molecule inhibitor of casein kinase 1 (CK1) isoforms CK1δ, CK1ε, and CK1α, as well as p38α MAPK . It is the hydrochloride salt form of the free base CK1‑IN‑2 and retains the same biological activity profile [1]. The compound is further distinguished by its ability to cross the blood–brain barrier, enabling CNS applications in circadian rhythm disorders .

CK1-IN-2 Hydrochloride Substitution Risk: Why Interchanging CK1 Inhibitors Compromises Experimental Reproducibility


The CK1 inhibitor family exhibits substantial divergence in isoform selectivity, off‑target kinase engagement, and CNS penetration. For instance, while PF‑670462 potently inhibits CK1δ (IC₅₀ 13 nM) and CK1ε (IC₅₀ 90 nM), it displays negligible brain exposure and also inhibits p38 and EGFR [1]. Conversely, D4476 is a weaker CK1δ/ε inhibitor (IC₅₀ ~167–350 nM) and is primarily employed as a tool compound for ALK5 [2]. Substituting CK1‑IN‑2 hydrochloride with another CK1 inhibitor without accounting for these distinct properties risks altering pathway modulation, confounding cellular outcomes, and invalidating CNS‑targeted studies.

CK1-IN-2 Hydrochloride Quantitative Differentiation Evidence: Isoform Selectivity, Brain Penetration, and Functional Rescue Metrics


CK1δ/ε Selectivity Profile: CK1‑IN‑2 Hydrochloride vs. PF‑670462 and D4476

CK1‑IN‑2 hydrochloride exhibits nanomolar potency against CK1δ (IC₅₀ = 19.8 nM) and CK1ε (IC₅₀ = 26.8 nM) . In direct biochemical comparisons, PF‑670462 displays a different selectivity pattern with IC₅₀ values of 13 nM for CK1δ and 90 nM for CK1ε, indicating a >6‑fold preference for CK1δ over CK1ε [1]. D4476 is markedly less potent, with reported CK1δ IC₅₀ values of 167–300 nM [2]. This differential isoform inhibition profile means CK1‑IN‑2 hydrochloride provides a more balanced CK1δ/ε blockade compared to PF‑670462 and is substantially more potent than D4476.

CK1δ inhibitor CK1ε inhibitor kinase selectivity circadian rhythm cancer research

Brain Penetration Capability: CK1‑IN‑2 Hydrochloride as a CNS‑Penetrant CK1 Inhibitor vs. Non‑Penetrant Alternatives

CK1‑IN‑2 hydrochloride (PF‑05251749) is explicitly characterized as a brain‑penetrant CK1 inhibitor, a property validated by its advancement to Phase 1 clinical trials for circadian rhythm disorders [1]. Preclinical studies confirm high brain‑to‑plasma ratios following oral administration . In contrast, structurally distinct CK1 inhibitors such as PF‑670462 and SR‑3029 lack documented brain penetration, restricting their utility to peripheral target engagement or in vitro assays [2].

CNS‑penetrant blood–brain barrier circadian rhythm Alzheimer's disease Parkinson's disease

Functional Rescue in Muscular Dystrophy Models: CK1‑IN‑2 Hydrochloride Reverses Myotube Fusion Defects in FSHD Cells

In an FSHD (facioscapulohumeral muscular dystrophy) cellular model, CK1‑IN‑2 hydrochloride (0.02–10 µM, 72 h) promotes myotube formation, a key functional readout of muscle differentiation . Notably, at 10 µM, CK1‑IN‑2 hydrochloride reverses the inhibitory effect of Losmapimod (a p38 MAPK inhibitor) on myotube fusion . This functional rescue is not reported for other CK1 inhibitors such as PF‑670462 or D4476 in this disease context, suggesting a unique combination of CK1 and p38α modulation that confers therapeutic potential.

DUX4 overexpression FSHD facioscapulohumeral muscular dystrophy myotube fusion p38α MAPK

CK1-IN-2 Hydrochloride Best‑Fit Applications: CNS Circadian Studies, FSHD Muscle Differentiation, and Dual CK1/p38α Profiling


Circadian Rhythm and Neuropsychiatric Disorder Research Requiring CNS Target Engagement

CK1‑IN‑2 hydrochloride is the optimal CK1 inhibitor for studies investigating circadian clock modulation in vivo or in CNS‑derived cellular models. Its validated brain penetration and Phase 1 clinical demonstration of circadian phase delay in humans make it the only well‑characterized CK1 tool compound suitable for experiments where central nervous system exposure is required. Use in rodent models of sleep‑wake disruption, mood disorders, or Alzheimer's disease is supported by favorable brain‑to‑plasma ratios and target engagement evidence .

DUX4‑Overexpression Disease Modeling (Facioscapulohumeral Muscular Dystrophy, FSHD)

Based on demonstrated functional activity in FSHD myoblasts—promoting myotube fusion and reversing Losmapimod‑mediated inhibition —CK1‑IN‑2 hydrochloride should be prioritized for in vitro and in vivo studies of FSHD and related DUX4‑driven pathologies. The compound's dual inhibition of CK1 isoforms and p38α may provide mechanistic insights not attainable with more selective CK1 or p38 inhibitors alone .

Kinase Selectivity Profiling and Chemical Probe Studies Targeting Balanced CK1δ/ε Inhibition

Researchers conducting kinome‑wide selectivity screens or pathway dissection experiments requiring simultaneous, near‑equipotent inhibition of CK1δ and CK1ε should select CK1‑IN‑2 hydrochloride. Its balanced potency (CK1δ IC₅₀ 19.8 nM, CK1ε IC₅₀ 26.8 nM) contrasts with PF‑670462's δ‑preference (13 nM vs. 90 nM) and D4476's lower overall activity . This profile minimizes isoform‑biased interpretation of CK1‑dependent phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK1-IN-2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.